(2S,3S)-3,4-Epoxy-2-hydroxybutyl methanesulfonate
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Overview
Description
(2S,3S)-3,4-Epoxy-2-hydroxybutyl methanesulfonate is an organic compound characterized by its unique structural features, including an epoxy group and a methanesulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3,4-Epoxy-2-hydroxybutyl methanesulfonate typically involves the epoxidation of a suitable precursor followed by esterification with methanesulfonic acid. One common method starts with the epoxidation of (2S,3S)-2-hydroxybut-3-en-1-ol using a peracid such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to form the epoxy alcohol. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base like triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3,4-Epoxy-2-hydroxybutyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonates and other oxidized derivatives.
Reduction: Reduction reactions can convert the epoxy group to a diol.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonate ester, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfonates, diols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
(2S,3S)-3,4-Epoxy-2-hydroxybutyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industry: It is used in the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of (2S,3S)-3,4-Epoxy-2-hydroxybutyl methanesulfonate involves its interaction with specific molecular targets. The epoxy group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This reactivity can be harnessed for targeted drug delivery and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-3,4-Epoxy-2-hydroxybutyl benzenesulfonate
- (2S,3S)-3,4-Epoxy-2-hydroxybutyl toluenesulfonate
- (2S,3S)-3,4-Epoxy-2-hydroxybutyl ethanesulfonate
Uniqueness
(2S,3S)-3,4-Epoxy-2-hydroxybutyl methanesulfonate is unique due to its specific combination of an epoxy group and a methanesulfonate ester, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable for specialized applications in organic synthesis and medicinal chemistry .
Properties
CAS No. |
30031-63-1 |
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Molecular Formula |
C5H10O5S |
Molecular Weight |
182.20 g/mol |
IUPAC Name |
[(2S)-2-hydroxy-2-[(2S)-oxiran-2-yl]ethyl] methanesulfonate |
InChI |
InChI=1S/C5H10O5S/c1-11(7,8)10-2-4(6)5-3-9-5/h4-6H,2-3H2,1H3/t4-,5-/m0/s1 |
InChI Key |
RWHFAHDZGBOUSK-WHFBIAKZSA-N |
Isomeric SMILES |
CS(=O)(=O)OC[C@@H]([C@@H]1CO1)O |
Canonical SMILES |
CS(=O)(=O)OCC(C1CO1)O |
Origin of Product |
United States |
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